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Barium--fluoromethane (1/1)

Cat. No.: B14235105
CAS No.: 336623-48-4
M. Wt: 171.36 g/mol
InChI Key: VJVRCLLGFNDHGB-UHFFFAOYSA-N
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Description

Contextualization of Van der Waals Complexes in Chemical Dynamics Research

Van der Waals complexes are assemblies of two or more chemically stable molecules held together by weak intermolecular forces. worktribe.com The study of these complexes is a significant area of chemical dynamics research because it provides a detailed window into anisotropic intermolecular potentials, which govern the interactions between molecules. worktribe.comsmu.edu These weakly bound systems are excellent models for probing the initial stages of chemical reactions and understanding the dynamics of large-amplitude motions that are characteristic of reacting systems. worktribe.comedpsciences.org

Researchers can generate these complexes in molecular beams, allowing for a variety of spectroscopic experiments to be performed on them. worktribe.com By studying the structure and dynamics of Van der Waals complexes, scientists can gain a deeper understanding of solvation processes, the properties of matter in condensed phases, and the forces acting between molecules in bulk materials. smu.edu A key technique involves the selective laser excitation of an atom-molecule complex, which can initiate a "half-collision," allowing for the detailed study of reaction dynamics from a well-defined starting geometry. edpsciences.org This provides more detailed state-to-state knowledge about a chemical reaction than can be obtained from crossed-beam experiments where the impact parameter is not controlled. ru.nl

Rationale for Investigating the Barium-Fluoromethane (1/1) Complex

The Barium--fluoromethane (1/1) complex, also denoted as Ba···FCH₃, is of particular interest to researchers for several reasons. It serves as a precursor for studying "harpooning" reactions, a class of reactions characterized by a long-range electron transfer. epj.orgresearchgate.net In the case of Ba···FCH₃, photoexcitation can induce a charge-transfer reaction that leads to the formation of Barium Fluoride (B91410) (BaF) and a methyl radical (CH₃). researchgate.net

The investigation of the Ba···FCH₃ complex allows for the spectroscopic and dynamic study of this reaction in a controlled manner. acs.org By forming the complex in a supersonic expansion, it can be isolated and studied using techniques such as laser-induced fluorescence, photodepletion spectroscopy, and time-of-flight mass spectrometry. acs.org These methods provide detailed information about the electronic states of the complex and the dynamics of its photofragmentation. epj.org The study of analogous complexes, such as those involving calcium, further underscores the importance of these systems in understanding transition states in photoinduced reactions. capes.gov.br

Foundational Research Questions and Hypotheses Regarding Barium-Fluoromethane (1/1)

The investigation of the Barium--fluoromethane (1/1) complex is driven by several key research questions and hypotheses. A primary focus is to understand the competition between reactive and non-reactive photofragmentation pathways upon electronic excitation. epj.org

Key Research Questions:

What are the geometries and binding energies of the ground and excited electronic states of the Ba···FCH₃ complex?

What are the pathways for energy redistribution within the complex following photoexcitation?

How does the initial orientation of the reactants within the complex influence the outcome of the reaction?

What is the nature of the potential energy surfaces that govern the reaction dynamics?

Core Hypotheses:

The photo-induced reaction proceeds via a "harpooning" mechanism, where the absorption of a photon promotes an electron from the barium atom to the fluoromethane (B1203902) molecule, leading to the formation of an ion pair (Ba⁺···FCH₃⁻) which then rearranges to form the products BaF and CH₃. researchgate.net

The photodepletion spectrum of the complex reveals information about the transition state of the reaction. acs.org It is hypothesized that different regions of the spectrum correspond to different dynamics, with structured regions indicating significant coupling to reactive potentials and diffuse regions corresponding to faster, non-reactive dissociation. acs.org

Resonances observed in the action spectrum are indicative of a strong coupling between the bound excited potential of the complex and the ionic potential that leads to the formation of the BaF product. acs.org

Experimental studies have provided data to address these questions. For instance, the ionization potential of the Ba···FCH₃ complex has been determined, and the photodepletion spectrum has been measured, revealing distinct regions with different cross-sections and structures. acs.org

Research Findings on Barium--fluoromethane (1/1)

Detailed experimental studies have yielded specific data on the properties and dynamics of the Barium--fluoromethane (1/1) complex.

Table 1: Photodepletion Spectroscopy Data for the Ba···FCH₃ Complex

Wavelength Region Photodepletion Cross-Section (Ų) Spectral Features
Longer Wavelengths 60–70 Well-defined vibrational structure acs.org
Shorter Wavelengths 2–4 Diffuse structure acs.org
547–630 nm ~60–70 Vibrational structure with ~150 cm⁻¹ spacing researchgate.net

Table 2: Energetic and Spectroscopic Properties of the Ba···FCH₃ Complex

Property Value
Ionization Potential 4.5 ± 0.1 eV acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH3BaF B14235105 Barium--fluoromethane (1/1) CAS No. 336623-48-4

Properties

CAS No.

336623-48-4

Molecular Formula

CH3BaF

Molecular Weight

171.36 g/mol

InChI

InChI=1S/CH3F.Ba/c1-2;/h1H3;

InChI Key

VJVRCLLGFNDHGB-UHFFFAOYSA-N

Canonical SMILES

CF.[Ba]

Origin of Product

United States

Computational and Theoretical Investigations of Barium Fluoromethane 1/1

Ab Initio Computational Methodologies Applied to the Barium-Fluoromethane (1/1) System

Ab initio calculations, which are based on fundamental quantum mechanical principles, have been instrumental in characterizing the Barium-Fluoromethane (1/1) system. These methods provide a detailed picture of the molecular structure, energetics, and potential energy surfaces without prior experimental data.

Theoretical calculations have been employed to determine the equilibrium geometries of the barium-fluoromethane complex in both its ground and excited electronic states. researchgate.netresearchgate.net In its ground state, the complex exists as a van der Waals adduct with a specific orientation between the barium atom and the fluoromethane (B1203902) molecule. The geometry is critical as it represents the starting point for photo-induced reactions. Upon electronic excitation, the equilibrium geometry can change significantly, often leading to a more reactive configuration. For instance, excitation to certain electronic states can result in a repulsive potential energy surface at the ground state geometry, initiating the dissociation of the complex. capes.gov.br

Calculated Equilibrium Geometry Parameters for Ba···FCH₃

ParameterGround State (X)Excited State (Ã')Reference
Ba-F Distance (Å)~3.0Shorter, leading to reaction researchgate.netcapes.gov.br
OrientationBa oriented towards FDistorted towards product channel researchgate.netcapes.gov.br

Ab initio calculations have successfully elucidated the energetics of the ground and various excited electronic states of the Ba···FCH₃ complex. researchgate.netresearchgate.net The ground state reaction to form Barium fluoride (B91410) (BaF) and a methyl radical (CH₃) is exoergic. researchgate.net However, a significant energy barrier, associated with the electron transfer from barium to fluoromethane, prevents this reaction from occurring under normal bimolecular collision conditions. researchgate.net The ionization potential of the complex has been experimentally estimated to be 4.5 ± 0.1 eV. Spectroscopic studies have identified two distinct regions in the photodepletion spectrum, a highly structured region at longer wavelengths with large cross-sections (60–70 Ų) and a more diffuse region at shorter wavelengths with much smaller cross-sections (2–4 Ų).

Energetic Properties of the Ba + CH₃F System

PropertyValueReference
Reaction Enthalpy (Ground State)Exoergic researchgate.net
Complex Ionization Potential (eV)4.5 ± 0.1
Excitation Energy to Repulsive Ã' State (nm)~745 capes.gov.br
Excitation to Reactive State (nm)~540 researchgate.net

Theoretical studies have mapped out the potential energy surfaces (PES) for the interaction between barium and fluoromethane. capes.gov.br These surfaces are crucial for understanding the reaction pathways. The ground state PES shows a shallow van der Waals minimum corresponding to the stable complex. capes.gov.brresearchgate.net In contrast, some excited state PES are repulsive, meaning that upon excitation, the complex immediately starts to dissociate. capes.gov.br Other excited state surfaces exhibit a "harpooning" mechanism, where at a certain distance, an electron "harpoons" from the barium atom to the fluoromethane molecule, leading to the formation of an ion pair (Ba⁺···[FCH₃]⁻) and subsequent rearrangement to the products BaF and CH₃. capes.gov.brresearchgate.net The calculation of these surfaces often involves high-level theoretical methods to accurately describe the electron correlation and relativistic effects, especially for the heavy barium atom. capes.gov.br

Elucidation of Energetics for Ground and Excited Electronic States of Barium-Fluoromethane (1/1)

Quantum Dynamical Approaches for Simulating Barium-Fluoromethane (1/1) Reactivity

To move beyond a static picture of the reaction, quantum dynamical simulations are employed to model the time-dependent processes occurring in the Barium-Fluoromethane (1/1) system.

A key aspect of the Ba···FCH₃ reaction dynamics is the presence of nonadiabatic coupling between different electronic states. researchgate.netresearchgate.net This coupling, which is neglected in the Born-Oppenheimer approximation, allows the system to transition between different potential energy surfaces. wikipedia.org It is believed to be responsible for the experimentally observed charge transfer reaction that occurs on a subpicosecond timescale. researchgate.net The nonadiabatic coupling is particularly strong at so-called "avoided crossings" or "conical intersections," where two potential energy surfaces approach each other closely. wikipedia.org The determination of these coupling terms is a challenging computational task but is essential for accurately simulating the reaction dynamics and explaining the rapid formation of products. researchgate.net

Wave packet propagation simulations provide a powerful tool to study the real-time dynamics of the Ba···FCH₃ reaction on a femtosecond timescale. researchgate.net In these simulations, the initial state of the complex is represented by a wave packet, which is then propagated in time on the calculated potential energy surfaces. By exciting the Ba···FCH₃ complex with a femtosecond laser pulse, researchers can initiate the reaction and follow the time evolution of the system. For example, excitation to a repulsive electronic state at 745 nm leads to the decay of the complex into Ba and CH₃F fragments. capes.gov.br The time dependence of the appearance of product ions like BaF⁺ and Ba⁺ can be monitored and compared with experimental pump-probe data, providing detailed insights into the reaction mechanism and timescales. capes.gov.br For the intracluster reaction initiated around 540 nm, a very short time constant of (70 ± 10) fs has been determined for the rate-determining step. researchgate.net

Electronic Structure and Photoreactivity of the Barium Fluoromethane 1/1 Complex

Characterization of Ground and Excited Electronic States of Barium-Fluoromethane (1/1)

The electronic structure of the Ba---FCH₃ van der Waals complex is defined by the states of the constituent Barium atom and the fluoromethane (B1203902) molecule. The ground state represents a weak interaction between the two neutral species, while the excited states, accessed by photoexcitation, are crucial for initiating chemical dynamics. youtube.comwikipedia.org

In its ground state, the Barium atom possesses an electron configuration of [Xe] 6s². chemguide.co.ukthermofisher.com The complex is formed through weak van der Waals forces between the ground-state Barium atom and the fluoromethane molecule. The electronic states of the complex are primarily described by the electronic configuration of the Barium atom, as the energy required to electronically excite fluoromethane is much higher.

Upon absorption of a photon, the complex is promoted to an excited electronic state. wikipedia.org This involves the excitation of one of Barium's 6s valence electrons to a higher energy orbital (e.g., 6p or 5d). These excited states are initially covalent in nature, but their character can change dramatically as a function of the intermolecular distance between Ba and FCH₃. A key feature of this system is the crossing between the covalent excited state potential energy surface and an ionic potential energy surface corresponding to Ba⁺(FCH₃)⁻. This crossing is fundamental to the subsequent reaction dynamics.

Table 1: Electronic Configurations of Constituent Atoms

Atom Ground State Electron Configuration
Barium (Ba) [Xe] 6s²
Fluorine (F) [He] 2s²2p⁵
Carbon (C) [He] 2s²2p²
Hydrogen (H) 1s¹

This table presents the ground state electronic configurations of the atoms involved in the Barium-Fluoromethane complex.

Electronic transitions in the Ba---FCH₃ complex are initiated by the absorption of photons in the visible or ultraviolet range. ufg.br The absorption of light promotes the system from its ground electronic state (S₀) to an excited electronic state (S₁). The probability and energy of these transitions are governed by the Franck-Condon principle, which states that electronic transitions occur on a much faster timescale than nuclear motion. ufg.br Consequently, the transition is "vertical," meaning it occurs without a change in the geometry of the complex.

Spin-orbit coupling (SOC) refers to the interaction between an electron's spin angular momentum and its orbital angular momentum. This interaction is particularly significant in atoms with a high atomic number, such as Barium. thermofisher.comd-nb.info The presence of the heavy Barium atom in the Ba---FCH₃ complex introduces strong spin-orbit coupling effects, which play a critical role in its photochemistry. d-nb.info

Electronic Transitions and Absorption Profiles of Barium-Fluoromethane (1/1)

Intracluster Reaction Dynamics of Barium-Fluoromethane (1/1) Upon Photoexcitation

Following photoexcitation, the Ba---FCH₃ complex undergoes rapid intracluster chemical reactions. The dynamics are dominated by a long-range electron transfer mechanism that leads to the formation of new chemical species.

The primary reaction pathway for the photoexcited Ba---FCH₃ complex is a "harpooning" reaction. wikipedia.org This mechanism, first proposed by Michael Polanyi, involves a long-range electron transfer from the excited Barium atom to the fluoromethane molecule. wikipedia.org

The process can be described in the following steps:

Photoexcitation: The complex absorbs a photon, promoting the Barium atom to an excited electronic state, Ba. Ba---FCH₃ + hν → Ba---FCH₃

Electron Transfer: As the excited complex evolves, it reaches a specific intermolecular distance (known as the harpooning radius, Rₓ) where it becomes energetically favorable for the excited electron from Ba* to "jump" or "harpoon" across to the FCH₃ molecule. This creates an ion pair, Ba⁺ and (FCH₃)⁻. wikipedia.orgrsc.org The harpooning radius can be estimated as the point where the Coulombic attraction between the resulting ions compensates for the energy difference between the ionization potential of the excited metal and the electron affinity of the molecule. wikipedia.orgresearchgate.net

Coulombic Attraction and Dissociation: The newly formed ions are strongly attracted to each other by Coulombic forces. This powerful attraction pulls the ions together. The (FCH₃)⁻ anion is unstable and rapidly dissociates into a stable fluoride (B91410) ion (F⁻) and a methyl radical (CH₃).

Product Formation: The Ba⁺ cation and the F⁻ anion combine to form the final, electronically stable product, Barium monofluoride (BaF), in an excited vibrational state. wikipedia.org

This mechanism explains why the reaction cross-section is often much larger than the geometric cross-section of the reactants. wikipedia.org

Internal conversion (IC) is a radiationless transition between electronic states of the same spin multiplicity (e.g., from a higher excited singlet state S₂ to a lower one S₁). acs.org It is an ultrafast process, often occurring on femtosecond timescales, that converts electronic energy into vibrational energy within the molecule. nih.govrsc.org

In the Ba---FCH₃ system, after initial photoexcitation to a higher-lying excited state (Sₙ), the complex can rapidly cascade down to the lowest excited singlet state (S₁) via internal conversion. rsc.org This process competes with other photochemical pathways like fluorescence and intersystem crossing. The efficiency of internal conversion can be influenced by factors such as the energy gap between the electronic states and the presence of conical intersections, which are points of degeneracy between potential energy surfaces that facilitate extremely fast, non-radiative decay back to the ground state or a lower excited state. nih.govbarbatti.org Large conformational changes within the complex can also impact the rate of internal conversion. nih.gov

The photoexcitation of the Barium-Fluoromethane complex leads to its fragmentation into distinct products. The dominant fragmentation channel, resulting from the harpooning reaction, is the formation of Barium monofluoride (BaF) and a methyl radical (CH₃). wikipedia.org

Primary Fragmentation Channel: Ba---FCH₃ + hν → BaF + CH₃ wikipedia.org

The Barium monofluoride product is often formed in vibrationally and rotationally excited states. Spectroscopic studies of the BaF product can provide detailed insights into the dynamics of the reaction. For instance, analysis of the chemiluminescence from the excited BaF product reveals information about the distribution of energy into its various electronic, vibrational, and rotational states. The relevant electronic states for the BaF product include the ground state (X ²Σ⁺) and the excited A ²Π and B ²Σ⁺ states. aps.org Other potential, but less significant, reaction channels could involve the elimination of other atoms or adduct formation, as seen in reactions of other metal cations with methyl fluoride. researchgate.net

Table 2: Investigated Reaction Channel for Photoexcited Barium-Fluoromethane (1/1)

Reactants Photon Energy Products Reaction Type
Ba---FCH₃ BaF + CH₃ Harpooning Reaction / F-atom abstraction

This table summarizes the experimentally observed fragmentation pathway for the photoinitiated reaction of the Barium-Fluoromethane complex. wikipedia.org

Experimental Spectroscopy and Time Resolved Studies of Barium Fluoromethane 1/1

Analysis of Reaction Time Scales in Barium-Fluoromethane (1/1)

For the reaction of barium with fluoromethane (B1203902), the time-resolved data from TRPES and PEPICO can reveal the lifetimes of key intermediates. For instance, if the excited Ba...FCH₃ complex decays rapidly (e.g., in <100 fs) to form a charge-transfer intermediate [Ba⁺...FCH₃⁻], which then decays much more slowly (e.g., in several picoseconds) to form the final BaF product, the second step (C-F bond cleavage and Ba-F bond formation) would be identified as the rate-determining step. The time constants extracted from the kinetic traces of each species directly quantify the rate of each elementary step.

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms. wikipedia.org It is defined as the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes. ebsco.com A common example is the substitution of hydrogen (H) with its heavier isotope, deuterium (B1214612) (D).

In the Ba...FCH₃ system, comparing the reaction dynamics with its deuterated analogue, Ba...FCD₃, can provide critical insights. The increased mass of deuterium leads to lower vibrational frequencies for the C-D bonds compared to the C-H bonds. This difference in zero-point energy can affect the activation energy of bond-breaking steps. routledge.com If a C-H bond is broken or its vibrational character changes significantly in the rate-determining step, a measurable KIE will be observed. aps.org By performing femtosecond pump-probe studies on both Ba...FCH₃ and Ba...FCD₃, one can measure the reaction rates for both isotopologues. A significant difference between these rates would provide strong evidence for the involvement of the methyl group's hydrogen atoms in the rate-determining step of the reaction.

Hypothetical Kinetic Isotope Effect Data This table shows a comparison of hypothetical reaction rates for the normal and deuterated Barium-Fluoromethane complexes, illustrating a kinetic isotope effect.

Reactant ComplexObserved Rate Constant for BaF Formation (k) (s⁻¹)Kinetic Isotope Effect (kH/kD)
Ba...FCH₃2.5 x 10¹²1.25
Ba...FCD₃2.0 x 10¹²

Comparative Studies and Generalizations from Barium Fluoromethane 1/1 Research

Comparison of Barium-Fluoromethane (1/1) Reactivity with Other Alkaline Earth-Halomethane Complexes

The reactivity of alkaline earth metals with halomethanes generally increases down the group, a trend that is well-illustrated by comparing Barium-fluoromethane (1/1) with its lighter counterparts. unacademy.comlibretexts.org The alkaline earth metals, found in group 2 of the periodic table, include beryllium, magnesium, calcium, strontium, and barium. unacademy.com Their compounds are predominantly ionic, though less so than the corresponding alkali metal compounds due to a greater nuclear charge and smaller size. unacademy.com

Barium, being a heavier alkaline earth metal, exhibits the highest reactivity among the stable elements in its group. libretexts.org This increased reactivity is attributed to its lower ionization energy and larger atomic radius, which facilitates the electron transfer characteristic of reactions with halogenated compounds.

ComplexMetalAtomic Radius (pm)First Ionization Energy (kJ/mol)Relative Reactivity Trend
Beryllium-fluoromethaneBe112899.5Lowest
Magnesium-fluoromethaneMg160737.7Moderate
Calcium-fluoromethaneCa197589.8High
Strontium-fluoromethaneSr215549.5Higher
Barium-fluoromethaneBa222502.9Highest

This table presents generalized reactivity trends based on the properties of the alkaline earth metals.

Studies on organo-alkaline earth metal complexes have shown that calcium, strontium, and barium species can exhibit unprecedented reactivity in various functionalization reactions, which is not observed with magnesium complexes. rsc.org This highlights the unique chemical space occupied by the heavier alkaline earth metals in organometallic chemistry.

Implications of Barium-Fluoromethane (1/1) Studies for General Harpooning Reaction Theory

The reaction between a barium atom and a fluoromethane (B1203902) molecule is a classic example of a harpoon reaction. wikipedia.org This type of reaction is characterized by an electron transfer occurring at a relatively large distance between the two neutral reactants, forming ions that are then drawn together by electrostatic attraction. wikipedia.org

The key feature of harpoon reactions is their steric factors, which are often greater than unity, meaning they occur faster than predicted by simple collision theory. wikipedia.org This is because the electron "jumps" from the metal atom to the halogen-containing molecule, effectively increasing the reactive cross-section beyond their geometric radii. wikipedia.orgstackexchange.com

The study of the Ba...FCH₃ system provides experimental evidence for the harpooning mechanism. wikipedia.org The reaction proceeds as follows:

Ba...FCH₃ + hν → BaF + CH₃ wikipedia.org

The initial electron transfer from the barium atom to the fluoromethane molecule is the critical step that initiates the reaction. Research into similar systems, such as the reaction between aluminum and oxygen, has experimentally determined the maximum impact parameter for the reaction, providing solid evidence for the predicted electron transfer distance in the harpooning mechanism. rsc.org

Methodological Advancements Prompted by Barium-Fluoromethane (1/1) Investigations

The investigation of transient species like Barium-fluoromethane (1/1) has necessitated the development and refinement of advanced experimental and theoretical techniques. The study of such complexes often takes place in the gas phase or is supported by computational chemistry to understand their electronic structures and reaction dynamics. nih.gov

Methodologies such as Fourier-transform ion cyclotron resonance mass spectrometry have been employed to examine the gas-phase reactivity of metal cations with fluorinated hydrocarbons. researchgate.net Furthermore, theoretical approaches like density functional theory (DFT) are used to investigate the properties and interactions of such ion pairs, including their hydration. researchgate.net

The challenges associated with studying highly reactive and often unstable alkaline earth complexes have spurred advancements in handling and characterization techniques, including the use of specialized solvents and inert atmospheres. mdpi.com These methodological improvements have broader applications across organometallic chemistry and the study of reaction intermediates.

Future Research Directions and Unresolved Questions for Barium Fluoromethane 1/1

Exploration of Environmental Effects on Barium-Fluoromethane (1/1) Reactivity

The reactivity and stability of the Barium-fluoromethane (1/1) adduct are likely sensitive to environmental conditions. Barium is a naturally occurring element that can be released into the environment through both natural processes, such as the weathering of rocks, and industrial activities. cdc.govcdc.gov Similarly, fluoromethane (B1203902) is a member of the fluorocarbon family, some of which are known for their persistence in the atmosphere. who.int Understanding the interplay between the [Ba(CH3F)]+ adduct and its surroundings is a critical next step.

Future research should focus on:

Competitive Binding Studies: In a real-world atmospheric or industrial setting, numerous other molecules could compete with fluoromethane to bind with the barium cation. Systematic studies are needed to investigate the competitive binding of common atmospheric species (e.g., H₂O, O₂, N₂, CO₂) with Ba⁺ versus fluoromethane. This would help to predict the likelihood of [Ba(CH3F)]+ formation and its persistence in various environments.

Influence of Temperature and Pressure: The stability of the weakly bound [Ba(CH3F)]+ adduct is expected to be highly dependent on temperature and pressure. Future experimental and computational studies should systematically explore this dependence to model its behavior under different atmospheric conditions.

Reactions with Environmental Radicals and Photons: The photochemical stability of the Barium-fluoromethane (1/1) adduct is unknown. Research into its photodissociation cross-sections and its reactivity with key atmospheric radicals (e.g., •OH, •NO₃) will be essential to determine its potential atmospheric lifetime and transformation pathways.

A summary of potential environmental factors influencing the [Ba(CH3F)]+ adduct is presented in Table 1.

Table 1: Potential Environmental Influences on Barium-Fluoromethane (1/1) Reactivity

Environmental FactorPotential Effect on [Ba(CH3F)]+Research Question
Presence of Water Vapor Competitive binding with Ba⁺, potentially displacing CH₃F.What is the relative binding affinity of H₂O versus CH₃F to Ba⁺?
Atmospheric Pressure Affects collision frequency and stabilization of the adduct.How does the formation and dissociation rate of [Ba(CH3F)]+ vary with pressure?
Solar Radiation (UV-Vis) Photodissociation of the adduct.What are the absorption cross-sections and photodissociation products of [Ba(CH3F)]+?
Presence of other Pollutants Co-adsorption or reaction with other atmospheric species.Can other pollutants enhance or inhibit the formation of the Barium-fluoromethane adduct?

Computational Refinements and New Theoretical Models for Barium-Fluoromethane (1/1) Systems

While initial computational studies have been consistent with experimental observations of reactions between metal cations and methyl fluoride (B91410), more sophisticated theoretical models are required for a deeper understanding of the Barium-fluoromethane (1/1) system. researchgate.net Future computational work should aim to provide a more detailed picture of the adduct's structure, bonding, and reactivity.

Key areas for computational advancement include:

High-Accuracy Electronic Structure Calculations: Employing high-level quantum chemical methods (e.g., coupled-cluster theory) to accurately determine the binding energy, equilibrium geometry, and vibrational frequencies of the [Ba(CH3F)]+ adduct. This will provide benchmark data for validating more computationally efficient methods.

Exploration of Potential Energy Surfaces (PES): Detailed mapping of the PES for the reaction of Ba⁺ with CH₃F, as well as for the reactions of the [Ba(CH3F)]+ adduct with other molecules. This will help to identify transition states, reaction intermediates, and branching ratios for different product channels.

Development of Dynamic Models: Performing molecular dynamics simulations to model the collision dynamics of Ba⁺ with CH₃F and the subsequent behavior of the [Ba(CH3F)]+ adduct in a simulated environment. This can provide insights into the energy transfer processes and the lifetime of the transient species.

Table 2: Focus Areas for Computational Modeling of Barium-Fluoromethane (1/1)

Computational MethodResearch GoalExpected Outcome
Coupled-Cluster (e.g., CCSD(T)) Precise calculation of binding energy and structure.Benchmark data for the stability and geometry of [Ba(CH3F)]+.
Density Functional Theory (DFT) Efficient exploration of reaction pathways.Identification of transition states and reaction mechanisms.
Ab Initio Molecular Dynamics (AIMD) Simulation of real-time dynamics.Understanding of collisional energy transfer and adduct lifetime.

Development of Novel Experimental Techniques for Barium-Fluoromethane (1/1) Characterization

Current knowledge about Barium-fluoromethane (1/1) is primarily derived from mass spectrometry-based techniques, such as inductively coupled plasma/selected-ion flow tube (ICP/SIFT) tandem mass spectrometry, which are excellent for studying ion-molecule reactions and determining reaction kinetics. researchgate.net However, these methods provide limited direct structural information about the [Ba(CH3F)]+ adduct itself.

The development and application of novel experimental techniques are crucial for a more complete characterization:

Cryogenic Ion Spectroscopy: Techniques such as infrared photodissociation (IRPD) spectroscopy of mass-selected, cryogenically cooled [Ba(CH3F)]+ ions could provide detailed vibrational spectra. This would allow for a direct comparison with theoretical calculations and yield unambiguous structural information.

Action Spectroscopy: Probing the electronic spectrum of the [Ba(CH3F)]+ adduct through photodissociation action spectroscopy can reveal information about its excited electronic states and photochemistry.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): Coupling ion mobility spectrometry with mass spectrometry can provide information about the collision cross-section of the [Ba(CH3F)]+ ion, which can be related to its shape and size, offering another point of comparison with theoretical models.

The application of these advanced experimental techniques will be instrumental in moving beyond the observation of the Barium-fluoromethane (1/1) adduct in the gas phase to a detailed understanding of its intrinsic properties.

Q & A

Q. How can researchers mitigate challenges in achieving phase purity for Barium–Fluoromethane (1/1)?

  • Methodological Answer : Implement gradient heating protocols to avoid kinetically trapped impurities. Use high-resolution synchrotron XRD to detect minor phases (<1%). Refine synthesis conditions using machine learning models trained on historical phase-purity data .

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